molecular formula C18H18N2O2 B153761 Cyclo(phenylalanyl-phenylalanyl) CAS No. 2862-51-3

Cyclo(phenylalanyl-phenylalanyl)

Cat. No. B153761
CAS RN: 2862-51-3
M. Wt: 294.3 g/mol
InChI Key: JUAPMRSLDANLAS-HOTGVXAUSA-N
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Description

Cyclo(phenylalanyl-phenylalanyl), also known as a cyclic dipeptide or diketopiperazine, is a compound that consists of two phenylalanine amino acids joined in a cyclic structure. This type of compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of cyclic dipeptides can be achieved through various methods. For instance, cyclo(L-prolyl-L-phenylalanyl) was isolated from Streptomyces sp. AMLK-335, suggesting a natural biosynthetic pathway for such compounds . Additionally, solid-phase synthesis techniques have been employed to create cyclic tetrapeptides, which indicates the versatility of peptide cyclization methods . The synthesis of related cyclic peptides, such as cyclo((S)-phenylalanyl-(S)-histidyl), has been used to catalyze asymmetric reactions, demonstrating the synthetic utility of these compounds .

Molecular Structure Analysis

The molecular structure of cyclic dipeptides is characterized by the diketopiperazine ring, which can adopt different conformations. For example, the crystal structure of cyclo-L-prolyl-D-phenylalanyl revealed a folded conformation with the aromatic side chain facing the diketopiperazine ring, which assumes a boat conformation . The conformation of these molecules can significantly influence their biological activity and interaction with other molecules.

Chemical Reactions Analysis

Cyclic dipeptides can participate in various chemical reactions due to their functional groups. The study of cyclo((S)-phenylalanyl-(S)-histidyl) as a catalyst for the asymmetric addition of hydrogen cyanide to aldehydes is an example of the reactivity of such compounds . Moreover, the presence of the diketopiperazine ring in these molecules can influence their chemical stability and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclic dipeptides are influenced by their molecular structure. For instance, the radioprotective effect of cyclo(L-phenylalanyl-L-prolyl) on irradiated rat lungs suggests that these compounds can interact with biological systems, potentially affecting the expression of cytokines such as TNF-alpha and TGF-beta1 . The conformational study of cyclo((S)-phenylalanyl-(S)-histidyl) using molecular modeling and NMR techniques provides insights into the physical properties of these molecules, such as their preferred conformations in solution .

Relevant Case Studies

Cyclo(phenylalanyl-phenylalanyl) and related cyclic dipeptides have been studied in various biological contexts. For example, cyclo(L-tryptophyl-L-phenylalanyl) was found to exhibit plant growth regulatory activity, which was attributed to the intact compound rather than its degradation products . The inhibition of DNA topoisomerase I by cyclo(L-prolyl-L-phenylalanyl) isolated from Streptomyces sp. suggests a potential therapeutic application as a novel inhibitor . Additionally, the radioprotective effects of cyclo(L-phenylalanyl-L-prolyl) highlight the potential medical applications of these compounds .

Scientific Research Applications

Summary of the Application

Cyclo(phenylalanyl-phenylalanyl) has been identified as a secreted metabolite from the fungus Batrachochytrium dendrobatidis, which is known to cause chytridiomycosis, a disease leading to a global decline in amphibian populations .

Methods of Application

The fungus was grown in media and water, and the filtrates were subjected to ultra-performance liquid chromatography-mass spectrometry for analysis .

Results or Outcomes

The study found that cyclo(phenylalanyl-phenylalanyl), along with other compounds, were secreted by the fungus. These compounds were found to have effects on wax moth larvae (Galleria mellonella), causing melanization within 24 to 48 hours .

Application in Chemical Physics

Summary of the Application

Cyclo(phenylalanyl-phenylalanyl) has been studied in the vapor phase using photoemission spectroscopy and theoretical modeling to investigate its electronic structure .

Methods of Application

The compound was evaporated from the solid linear dipeptide, but cyclised, losing water to form cyclo(phenylalanyl-phenylalanyl) in the gas phase .

Results or Outcomes

The study found that the central ring and the side chains act as independent chromophores whose spectra do not influence one another, except for prolyl dipeptides, where the pyrrole ring is fused with the central ring .

Application in Nanotechnology

Summary of the Application

Cyclo(phenylalanyl-phenylalanyl) has been found to self-assemble into nanorods when transformed into cyclo-FF species .

Methods of Application

The transformation was achieved using a vapor deposition procedure .

Results or Outcomes

The study found that the peptide L-phenylalanyl-L-phenylalanyl-L-phenylalanine (FFF) self-assembled into plate-like nanostructures in an aqueous environment .

Application in Proteomics

Summary of the Application

Cyclo(phenylalanyl-proline) (cFP), a similar compound to Cyclo(phenylalanyl-phenylalanyl), has been studied for its influence on the proteome of Staphylococcus aureus, a Gram-positive bacterium .

Methods of Application

An isobaric tags for relative and absolute quantitation (iTRAQ) proteomic experiment was designed to elucidate whether cFP influences protein expression in Staphylococcus aureus .

Results or Outcomes

The study found that cFP down-regulated virulence factors, up-regulated lipid and amino acid metabolism, promoted acetylation and phosphorylation, and decreased alcohol dehydrogenase expression .

Application in Pathogenicity Studies

Summary of the Application

Cyclo(phenylalanyl-prolyl), another similar compound to Cyclo(phenylalanyl-phenylalanyl), has been identified as a secreted metabolite from the fungus Batrachochytrium dendrobatidis, which is known to cause chytridiomycosis, a disease leading to a global decline in amphibian populations .

Methods of Application

The fungus was grown in media and water, and the filtrates were subjected to ultra-performance liquid chromatography-mass spectrometry for analysis .

Results or Outcomes

The study found that cyclo(phenylalanyl-prolyl), along with other compounds, were secreted by the fungus. These compounds were found to have effects on wax moth larvae (Galleria mellonella), causing melanization within 24 to 48 hours .

Application in Photoemission Spectroscopy

Summary of the Application

Cyclo(phenylalanyl-phenylalanyl) has been studied in the vapor phase using photoemission spectroscopy and theoretical modeling to investigate its electronic structure .

Methods of Application

The compound was evaporated from the solid linear dipeptide, but cyclised, losing water to form cyclo(phenylalanyl-phenylalanyl) in the gas phase .

Results or Outcomes

The study found that the central ring and the side chains act as independent chromophores whose spectra do not influence one another .

Application in Proteomics

Summary of the Application

Cyclo(phenylalanine-proline) (cFP), a similar compound to Cyclo(phenylalanyl-phenylalanyl), has been studied for its influence on the proteome of Staphylococcus aureus, a Gram-positive bacterium .

Methods of Application

An isobaric tags for relative and absolute quantitation (iTRAQ) proteomic experiment was designed to elucidate whether cFP influences protein expression in Staphylococcus aureus .

Results or Outcomes

The study found that cFP down-regulated virulence factors, up-regulated lipid and amino acid metabolism, promoted acetylation and phosphorylation, and decreased alcohol dehydrogenase expression .

Application in Pathogenicity Studies

Summary of the Application

Cyclo(phenylalanyl-prolyl), another similar compound to Cyclo(phenylalanyl-phenylalanyl), has been identified as a secreted metabolite from the fungus Batrachochytrium dendrobatidis, which is known to cause chytridiomycosis, a disease leading to a global decline in amphibian populations .

Methods of Application

The fungus was grown in media and water, and the filtrates were subjected to ultra-performance liquid chromatography-mass spectrometry for analysis .

Results or Outcomes

The study found that cyclo(phenylalanyl-prolyl), along with other compounds, were secreted by the fungus. These compounds were found to have effects on wax moth larvae (Galleria mellonella), causing melanization within 24 to 48 hours .

Application in Photoemission Spectroscopy

Summary of the Application

Cyclo(phenylalanyl-phenylalanyl) has been studied in the vapor phase using photoemission spectroscopy and theoretical modeling to investigate its electronic structure .

Methods of Application

The compound was evaporated from the solid linear dipeptide, but cyclised, losing water to form cyclo(phenylalanyl-phenylalanyl) in the gas phase .

Results or Outcomes

The study found that the central ring and the side chains act as independent chromophores whose spectra do not influence one another .

Safety And Hazards

The safety data sheet for a similar compound, Cyclo(leucyl-phenylalanyl), suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

(3S,6S)-3,6-dibenzylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-17-15(11-13-7-3-1-4-8-13)19-18(22)16(20-17)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,22)(H,20,21)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAPMRSLDANLAS-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182799
Record name Cyclo(phenylalanyl-phenylalanyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(phenylalanyl-phenylalanyl)

CAS RN

2862-51-3
Record name Cyclo(phenylalanylphenylalanine)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2862-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclo(phenylalanyl-phenylalanyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002862513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclo(phenylalanyl-phenylalanyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JW Janetka, KA Satyshur, DH Rich - Acta Crystallographica Section …, 1996 - scripts.iucr.org
… The crystal structure of the chloride salt of H 3 N + -cyclo-(Phe (4-O) -Phe-Phe (3-O) )-OMe, cyclo-phenylalanyl-phenylalanyl-phenylalaninium chloride methyl esther, C 28 H 30 N 3 O 5 …
Number of citations: 12 scripts.iucr.org
AP Wickrama Arachchilage, F Wang, V Feyer… - The Journal of …, 2012 - pubs.aip.org
We have investigated the electronic structure of three cyclic dipeptides: cyclo (Histidyl-Glycyl)(cHisGly), cyclo (Tyrosyl-Prolyl)(cTyrPro), and cyclo (Phenylalanyl-Phenylalanyl)(cPhePhe) …
Number of citations: 40 pubs.aip.org
J Szafranek, Z Palacz, Z Grzonka - Organic Mass Spectrometry, 1976 - Wiley Online Library
The mass spectra of cyclo‐(Gly‐Leu), cyclo‐(Gly‐Tyr), cyclo‐(Ala‐Tyr), cyclo‐(Leu‐Tyr), cyclo‐(Val‐Phe) and cyclo‐(Leu‐Phe) are presented. The use of high resolution mass …
Number of citations: 15 onlinelibrary.wiley.com
K Yoshizawa, K Hirata, S Ishiuchi, M Fujii… - …, 2023 - Wiley Online Library
Alkali metal complexes of cyclic dipeptide cyclo Tyr‐Tyr have been studied under cryogenic ion trap conditions. Their structure was obtained by combining Infra‐Red Photo‐Dissociation …
F Wang, M Ahmed - Molecular Simulation, 2015 - Taylor & Francis
The 2013 Nobel Prize in Chemistry has convinced the world that how important the role that computational sciences play in chemical and materials sciences. In this review, …
Number of citations: 6 www.tandfonline.com
APW Arachchilage - researchbank.swinburne.edu.au
Understanding the structural properties of biomolecules provides information of their functionalities, biochemical interactions and reactions. A number of techniques have been reported …
Number of citations: 2 researchbank.swinburne.edu.au
MIP Boente - 1981 - search.proquest.com
The tryptophan analogues, β-(2-azaindol-3-yl)-, β-(7-azaindol-3-yl)-and β-(l-benzothien-3-yl)-alanine, were synthesised and fed to PeniciIlium cyclopium cultures. The three compounds …
Number of citations: 3 search.proquest.com
WM Stark - 1983 - theses.gla.ac.uk
Stark, William Marshall (1983) The biosynthesis of sulphur - containing dioxopiperazines. PhD thesis http://theses.gla.ac.uk/419 Page 1 Glasgow Theses Service http://theses.gla.ac.uk/ …
Number of citations: 2 theses.gla.ac.uk
M Moreland - 1979 - escholarship.mcgill.ca
The naturally occurring compound 3, 6-bis-(5-chloro-2-piperidyl)-2, 5-piperazinedione (1) is a promising new antitumor drug. The mechanisms of action of antitumor alkylating agents, …
Number of citations: 5 escholarship.mcgill.ca

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